molecular formula C7H5BrN2S B3253678 4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole CAS No. 2255-81-4

4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole

Cat. No.: B3253678
CAS No.: 2255-81-4
M. Wt: 229.1 g/mol
InChI Key: MVKNQPXDNRZEPN-UHFFFAOYSA-N
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Description

4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole is a heterocyclic compound that belongs to the benzothiadiazole family. It is characterized by the presence of a bromine atom and a methyl group attached to the benzothiadiazole core.

Mechanism of Action

Target of Action

4-Bromo-5-Methylbenzo[c][1,2,5]thiadiazole is part of the benzo[c][1,2,5]thiadiazole (BTZ) motif, which has been extensively researched for use in photovoltaics or as fluorescent sensors . The primary targets of this compound are the aryl donor groups that constitute part of the hole orbital .

Mode of Action

The compound operates through an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the BTZ group . The incorporation of bromine atoms improves the electrical deficiency of bromobenzo-bis-thiadiazoles nearly without affecting aromaticity .

Biochemical Pathways

The compound’s interaction with its targets results in changes to the optoelectronic and photophysical properties of the photocatalyst . These changes affect the photocatalytic applications of the compound, which have been researched for use in heterogeneous systems involving BTZ-containing metal–organic frameworks (MOFs), covalent organic frameworks (COFs), and conjugated porous polymers (CPPs) .

Result of Action

The compound’s action results in systematic modifications to the photocatalyst’s optoelectronic and photophysical properties . These modifications enable the compound to be used in photovoltaics or as fluorescent sensors . The compound has also been researched for its potential use as a visible-light organophotocatalyst .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole typically involves the bromination of 5-Methylbenzo[c][1,2,5]thiadiazole. One common method involves the reaction of 4-bromobenzene-1,2-diamine with sulfur and a suitable oxidizing agent to form the benzothiadiazole core, followed by methylation at the 5-position . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzothiadiazole, while coupling reactions can produce biaryl derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and electronic characteristics .

Properties

IUPAC Name

4-bromo-5-methyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c1-4-2-3-5-7(6(4)8)10-11-9-5/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKNQPXDNRZEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301277845
Record name 4-Bromo-5-methyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301277845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2255-81-4
Record name 4-Bromo-5-methyl-2,1,3-benzothiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2255-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-methyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301277845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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